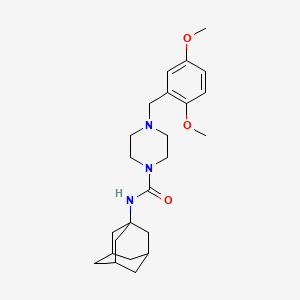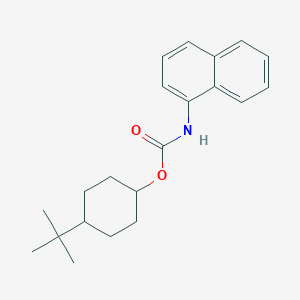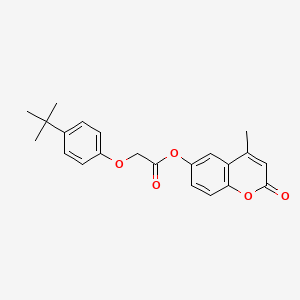![molecular formula C13H20N2O2S B4766471 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4766471.png)
5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide
Übersicht
Beschreibung
5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide, also known as ETEC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETEC is a thiophene derivative that belongs to the class of N-alkylated morpholine compounds. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide involves the inhibition of PKC enzymes, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. The activation of PKC enzymes leads to the phosphorylation of various target proteins, which results in the modulation of cellular processes.
Biochemical and physiological effects
The inhibition of PKC by 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide induces apoptosis by inhibiting the activation of PKC enzymes, which are involved in the regulation of cell growth and survival. In the brain, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been found to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments has several advantages, including its high potency and selectivity for PKC enzymes. However, the synthesis of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide is a complex and challenging process that requires expertise in organic chemistry. Furthermore, the use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments may be limited by its potential toxicity and side effects.
Zukünftige Richtungen
For research on 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide could include the development of novel synthesis methods to improve its yield and purity. Furthermore, the use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in combination with other therapeutic agents could lead to synergistic effects in the treatment of various diseases. Additionally, further research is needed to explore the potential side effects and toxicity of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in humans.
Conclusion
In conclusion, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The inhibition of PKC by 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been shown to have anti-tumor effects in cancer cells and neuroprotective properties in the brain. The use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments has several advantages, but its potential toxicity and side effects may limit its use. Future research on 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide could lead to the development of novel therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The inhibition of PKC by 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-ethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-12-9-11(10-18-12)13(16)14-3-4-15-5-7-17-8-6-15/h9-10H,2-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIRJZYQBYCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4766404.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)


![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)

![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)
![N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)
![1-(2,5-dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4766505.png)